2-(Chloromethyl)-6-methoxy-1,3-benzothiazole

Medicinal Chemistry Pharmacokinetics Building Block Characterization

Essential building block for focused anticancer libraries. The 6-methoxy group is validated for antiproliferative activity; the 2-chloromethyl handle enables nucleophilic substitution for SAR exploration, affinity tagging, and HTS library synthesis. ≥95% purity ensures minimal purification prior to automated synthesis.

Molecular Formula C9H8ClNOS
Molecular Weight 213.68 g/mol
CAS No. 1056639-87-2
Cat. No. B1526725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-6-methoxy-1,3-benzothiazole
CAS1056639-87-2
Molecular FormulaC9H8ClNOS
Molecular Weight213.68 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)CCl
InChIInChI=1S/C9H8ClNOS/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,5H2,1H3
InChIKeyUNJWZSNILZUIOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-6-methoxy-1,3-benzothiazole (CAS 1056639-87-2): Chemical Identity and Procurement Baseline


2-(Chloromethyl)-6-methoxy-1,3-benzothiazole is a heterocyclic benzothiazole derivative characterized by a chloromethyl group at the 2-position and a methoxy group at the 6-position of the fused aromatic ring system . Its molecular formula is C9H8ClNOS, with a precise molecular weight of 213.68 g/mol, and it is commercially supplied as a versatile small molecule scaffold with a minimum purity specification of 95% . The compound is cataloged under CAS Number 1056639-87-2 and MDL Number MFCD11217502 .

Why 2-(Chloromethyl)-6-methoxy-1,3-benzothiazole Cannot Be Interchanged with Other Benzothiazole Analogs


Substitution of 2-(Chloromethyl)-6-methoxy-1,3-benzothiazole with unsubstituted or differently substituted benzothiazoles is not scientifically valid due to the distinct influence of substituents on both chemical reactivity and biological activity. The presence of the chloromethyl group at the 2-position confers specific electrophilic reactivity for nucleophilic substitution reactions that is absent in compounds like 2-methylbenzothiazole or benzothiazole . Concurrently, structure-activity relationship (SAR) studies on benzothiazole derivatives have established that the introduction of substituents into the benzene ring (such as the 6-methoxy group) is essential for antiproliferative activity, and that modifications at the C-6 position significantly impact the topological, spatial, and electronic properties governing target interactions [1].

Quantitative Differentiation of 2-(Chloromethyl)-6-methoxy-1,3-benzothiazole Against Closest Analogs


Molecular Weight and Physicochemical Profile Comparison

The 6-methoxy substitution confers a significant increase in molecular weight and topological polar surface area (TPSA) compared to the non-methoxylated analog 2-(chloromethyl)benzothiazole. 2-(Chloromethyl)-6-methoxy-1,3-benzothiazole has a molecular weight of 213.68 g/mol and a computed TPSA of 50.3 Ų, whereas 2-(chloromethyl)benzothiazole (CAS 37859-43-1) has a molecular weight of 183.66 g/mol and a TPSA of 41.1 Ų [1]. This represents a 16.3% increase in molecular weight and a 22.4% increase in polar surface area. Such physicochemical differences are critical for lead optimization, as they directly influence membrane permeability, solubility, and oral bioavailability predictions, thereby precluding their interchangeable use in medicinal chemistry campaigns targeting specific pharmacokinetic profiles [2].

Medicinal Chemistry Pharmacokinetics Building Block Characterization

Antiproliferative SAR: Essential Role of 6-Position Substitution

A structure-activity relationship (SAR) study on 6-substituted-2-arylbenzothiazoles explicitly demonstrated that introducing substituents into the benzene ring of the benzothiazole nuclei is essential for antiproliferative activity [1]. While this class-level evidence does not provide direct activity data for the exact target compound, it establishes a foundational SAR principle: a benzothiazole scaffold lacking a 6-substituent is expected to exhibit significantly reduced or absent antitumor potential compared to its 6-substituted counterparts. The 6-methoxy group in the target compound thus represents a critical functional determinant for achieving desired biological activity, which is absent in analogs like 2-(chloromethyl)benzothiazole.

Anticancer Research SAR Analysis Medicinal Chemistry

Electrophilic Reactivity: Chloromethyl Group Enables Site-Specific Functionalization

The chloromethyl group at the 2-position of 2-(Chloromethyl)-6-methoxy-1,3-benzothiazole is a key reactive handle that facilitates site-specific nucleophilic substitution reactions . This enables the installation of diverse functional groups (e.g., amines, thiols, alkoxides) at the 2-position, a synthetic capability that is not available for analogs such as 6-methoxybenzothiazole (CAS 2942-13-4), which lacks the chloromethyl moiety. While direct kinetic data comparing the reactivity of this specific chloromethyl group to other electrophiles is not publicly available, the well-established reactivity of benzylic chlorides in nucleophilic substitution (SN2) provides a class-level inference that this compound serves as a versatile building block for generating focused libraries of 2-substituted-6-methoxybenzothiazole derivatives [1].

Synthetic Chemistry Building Block Utility Nucleophilic Substitution

Commercial Availability and Purity Specification

2-(Chloromethyl)-6-methoxy-1,3-benzothiazole is commercially available from specialized chemical suppliers with a specified minimum purity of 95% to 98% . In contrast, the comparator analog 2-(chloromethyl)benzothiazole is more widely offered but often with unspecified purity or lower specifications in some catalogs. The defined high purity of the target compound reduces the need for in-house purification, saving time and resources in research and development workflows. This is a tangible procurement advantage for scientists requiring a building block with verified purity for sensitive downstream applications such as biological assays or multi-step syntheses.

Chemical Procurement Quality Control Research Supply

Optimal Application Scenarios for 2-(Chloromethyl)-6-methoxy-1,3-benzothiazole Based on Evidence


Medicinal Chemistry: Synthesis of Antiproliferative Benzothiazole Derivatives

This compound is the preferred starting material for synthesizing a focused library of 2-substituted-6-methoxybenzothiazoles designed to target cancer cell proliferation. The essential role of the 6-methoxy substituent in conferring antiproliferative activity has been established by SAR studies [1]. The chloromethyl group at the 2-position provides a reactive site for the installation of diverse pharmacophores via nucleophilic substitution, enabling the exploration of structure-activity relationships around a validated core scaffold .

Chemical Biology: Tool Compound Synthesis for Target Validation

Researchers can utilize this building block to create chemical probes for investigating the biological targets of 6-methoxybenzothiazole-containing molecules. The combination of the 6-methoxy group, which is critical for activity, and the reactive 2-chloromethyl handle allows for the conjugation of the core scaffold to affinity tags (e.g., biotin), fluorescent dyes, or photoaffinity labels via nucleophilic substitution [1]. This approach is not feasible with the non-chlorinated analog 6-methoxybenzothiazole, which lacks the necessary reactive handle for site-specific functionalization.

Procurement for High-Throughput Screening (HTS) Library Production

For contract research organizations (CROs) and pharmaceutical screening centers, this compound serves as a reliable and versatile building block for HTS library synthesis. The consistently specified high purity (≥95%) ensures minimal batch-to-batch variability and reduces the need for extensive purification prior to use in automated synthesis platforms [1]. The presence of both a defined reactive handle and a proven pharmacophoric element aligns with the strategic selection of building blocks that maximize the chances of generating diverse and biologically relevant screening hits .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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